molecular formula C10H9FO2 B8463510 1-(4-Acetyl-2-fluorophenyl)ethan-1-one

1-(4-Acetyl-2-fluorophenyl)ethan-1-one

Cat. No.: B8463510
M. Wt: 180.17 g/mol
InChI Key: UICITWJRTBQPPD-UHFFFAOYSA-N
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Description

1-(4-Acetyl-2-fluorophenyl)ethan-1-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with an acetyl group at the para position and a fluorine atom at the ortho position. The acetyl group enhances electrophilicity at the carbonyl carbon, making it a candidate for nucleophilic addition reactions, while the fluorine atom modulates aromatic ring electronics and lipophilicity .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

1-(4-acetyl-3-fluorophenyl)ethanone

InChI

InChI=1S/C10H9FO2/c1-6(12)8-3-4-9(7(2)13)10(11)5-8/h3-5H,1-2H3

InChI Key

UICITWJRTBQPPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)C)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Acetyl-2-fluorophenyl)ethan-1-one with structurally related ethanone derivatives, focusing on substituent effects, synthesis methods, and inferred properties.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Notable Properties/Applications References
This compound 4-acetyl, 2-fluoro ~166.15 (calculated) Not explicitly described Potential electrophilic reactivity
1-(4-Fluorophenyl)ethan-1-one 4-fluoro 138.14 Thermal condensation (140°C, sealed tube) Intermediate for piperazine derivatives
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one 4-(4-methylpiperazinyl) 218.29 Nucleophilic substitution with heating Enhanced solubility, CNS drug candidates
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one Benzimidazole-fused 160.17 Literature-based condensation Antibacterial/antifungal scaffolds
1-(4-Bromophenyl)ethan-1-one 4-bromo 199.04 Microwave-assisted synthesis Precursor for hydrazide derivatives
1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethan-1-one Piperazine-linked, 4-fluorophenoxy, 4-acetyl-2-fluoro 373.39 Multi-step substitution Dual-targeting pharmacological potential

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The acetyl and fluorine substituents in the target compound enhance electrophilicity compared to simpler analogues like 1-(4-fluorophenyl)ethan-1-one. This property is critical in reactions such as nucleophilic acyl substitutions or condensations .
  • Heterocyclic Derivatives: Compounds fused with benzimidazole (e.g., 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one) exhibit improved hydrogen-bonding capacity, which may enhance interactions with biological targets like enzymes or receptors .
  • Solubility and Bioavailability: The incorporation of piperazine (e.g., 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one) increases solubility in polar solvents, a desirable trait for CNS-active drugs .

Pharmacological Potential

  • While direct biological data for this compound are lacking, structurally related compounds demonstrate diverse activities: Antibacterial: Imidazole- and indole-containing ethanones show activity against Gram-positive bacteria . CNS Modulation: Piperazine derivatives are explored as MAO-B/AChE inhibitors for neurodegenerative diseases . Anticancer: Fluorene-based ethanones (e.g., ) are studied for their planar aromatic systems, which may intercalate DNA .

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